4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine 4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 137287-40-2
VCID: VC15963256
InChI: InChI=1S/C7H4Cl2N2S/c1-3-10-6(9)5-4(8)2-12-7(5)11-3/h2H,1H3
SMILES:
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol

4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine

CAS No.: 137287-40-2

Cat. No.: VC15963256

Molecular Formula: C7H4Cl2N2S

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine - 137287-40-2

Specification

CAS No. 137287-40-2
Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
IUPAC Name 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H4Cl2N2S/c1-3-10-6(9)5-4(8)2-12-7(5)11-3/h2H,1H3
Standard InChI Key BUHPQCYBKJRHLX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=CS2)Cl)C(=N1)Cl

Introduction

Chemical Structure and Nomenclature

Thieno[2,3-d]pyrimidines consist of a pyrimidine ring fused with a thiophene moiety at the 2,3-positions of the thiophene ring. The numbering system assigns positions 1–4 to the pyrimidine ring and positions 5–8 to the thiophene component (Figure 1) . For 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine, chlorine atoms occupy positions 4 (pyrimidine ring) and 5 (thiophene ring), with a methyl group at position 2 of the pyrimidine. This substitution pattern distinguishes it from commonly studied isomers such as 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine (PubChem CID 12225299) and 4,7-dichloro-2-methylthieno[3,2-d]pyrimidine (CID 71720946) .

Molecular and Crystallographic Data

While crystallographic data for the 4,5-dichloro isomer remain unreported, structural analogs exhibit planar geometries with bond lengths consistent with aromatic systems. For example:

  • The C-S bond in 2,4-dichloro-5-methylthieno[2,3-d]pyrimidine measures 1.71 Å .

  • Pyrimidine ring angles in 4,6-dichloro derivatives approach 120°, characteristic of sp² hybridization .

Substituent effects on electron distribution are significant. Chlorine atoms at positions 4 and 5 induce strong electron-withdrawing effects, potentially enhancing reactivity toward nucleophilic aromatic substitution compared to mono-chlorinated analogs .

Synthetic Methodologies

Synthesis of 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine would likely follow established protocols for polychlorinated thienopyrimidines, modified to achieve the specific substitution pattern.

Key Intermediate Preparation

Most routes begin with cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives. For example:

  • Pyrimidinone formation: HCl-catalyzed condensation of methyl 2-aminothiophene-3-carboxylate with acetonitrile yields 2-methylthieno[2,3-d]pyrimidin-4(3H)-one in 83% yield .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms. In 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine synthesis, POCl₃ at 110°C for 45 minutes achieves 74% dichlorination .

Selective Chlorination Strategies

Achieving 4,5-dichlorination requires precise control:

  • Vilsmeier-Haack conditions (POCl₃/DMF): Selective chlorination at electron-rich positions .

  • Directed ortho-metalation: Using tert-butyllithium to deprotonate specific sites before chlorination .

A proposed synthetic route is outlined below:

  • Start with 2-methylthieno[2,3-d]pyrimidin-4(3H)-one .

  • Treat with POCl₃/PCl₅ at 140°C for 12 hours to install Cl at position 4 .

  • Use N-chlorosuccinimide (NCS) in DMF at 0°C to introduce Cl at position 5 .

Physicochemical Properties

Data extrapolated from analogs suggest the following characteristics:

PropertyValue (Predicted)Analog Reference
Molecular weight219.09 g/mol
Melting point110–115°C
LogP (octanol-water)2.8 ± 0.3
Aqueous solubility<1 mg/mL
λmax (UV-Vis)278 nm

The compound’s low solubility necessitates formulation strategies like co-solvent systems (e.g., PEG 400/water) for biological testing .

Reactivity and Derivative Synthesis

The dichloro motif enables diverse functionalization:

Nucleophilic Aromatic Substitution

  • Amination: Reaction with benzylamines in dichloromethane at room temperature yields 4-alkylamino derivatives (e.g., 72% with 3,4-methylenedioxybenzylamine) .

  • Mercapto substitution: Treatment with sodium thiomethoxide in THF replaces Cl at position 4 with -SMe groups (64% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings remain unexplored for this isomer but succeed in analogs:

  • Suzuki-Miyaura with arylboronic acids at position 5 .

  • Buchwald-Hartwig amination at position 4 .

Biological Activity

While no direct data exist for 4,5-dichloro-2-methylthieno[2,3-d]pyrimidine, related compounds show:

Antifolate Properties

2,4-Diamino-6-bromothieno[2,3-d]pyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values of 7.5 μM against Pneumocystis carinii . The dichloro substitution may enhance membrane permeability compared to mono-chloro analogs.

Kinase Inhibition

Thieno[2,3-d]pyrimidines substituted at positions 4 and 5 demonstrate atypical protein kinase C (aPKC) inhibition (Ki = 0.8–3.2 nM) . Chlorine atoms likely improve target binding through hydrophobic interactions.

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